6-(Trifluoromethyl)isoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinolin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-4-14-5-9(15)8(6)3-7/h1-5,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFKSFHENYYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Trifluoromethyl Isoquinolin 4 Ol and Its Analogs
Established Synthetic Routes to the 4-Hydroxyisoquinoline (B107231) Core
The 4-hydroxyisoquinoline scaffold is a crucial intermediate in the synthesis of various biologically active compounds. Several synthetic methodologies have been developed for its construction, primarily involving transition-metal-catalyzed cyclization reactions and multi-component strategies.
Palladium-Catalyzed Coupling Reactions for Isoquinoline (B145761) Ring Construction
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex heterocyclic systems like isoquinolines. A common strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This approach offers good regioselectivity and tolerates a wide range of substituents.
A notable example is the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which provides substituted 3,4-dihydroisoquinolin-1(2H)-ones. While this method yields the isoquinolone core, further chemical modifications would be necessary to obtain the 4-hydroxyisoquinoline structure. The reaction generally proceeds with high regioselectivity and in good yields under relatively mild conditions mdpi.com. However, the presence of strong electron-withdrawing groups, such as a trifluoromethyl group, on the phenyl ring can significantly reduce the reactivity of the substrate mdpi.com.
| Catalyst/Ligand | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 53-87 | mdpi.com |
| Pd(OAc)₂/PPh₃ | - | - | DMF | 50 | 55-89 | mdpi.com |
This table represents typical conditions for palladium-catalyzed synthesis of isoquinoline derivatives.
Copper-Catalyzed Cyclization Approaches for Isoquinoline Formation
Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of isoquinoline derivatives. One effective method is the copper-catalyzed hydrolysis of bromoisoquinolines to produce hydroxyisoquinolines connectjournals.comresearchgate.net. This method has been successfully applied to synthesize isoquinolines with hydroxyl substitutions at various positions, including the 4, 5, 6, 7, and 8 positions connectjournals.comresearchgate.net. The process involves treating the corresponding bromoisoquinoline with a copper catalyst, followed by workup with sodium sulfide (B99878) or pH adjustment to obtain the desired hydroxyisoquinoline connectjournals.comresearchgate.net.
Another copper-catalyzed approach involves the intermolecular cyclization of anilines and alkynes to form 4-quinolones, which are structurally related to 4-hydroxyisoquinolines organic-chemistry.org. This method demonstrates good functional group tolerance and is amenable to gram-scale synthesis organic-chemistry.org. The reaction is typically carried out with a copper(II) triflate catalyst and an acid additive in a suitable solvent at elevated temperatures organic-chemistry.org.
| Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Ref |
| Cu(OTf)₂ | HOTf | DCE | 120 | up to 89 | organic-chemistry.org |
| CuCl₂ | O₂ (oxidant) | - | - | - | nih.gov |
This table represents typical conditions for copper-catalyzed synthesis of quinoline (B57606) and isoquinoline derivatives.
Multi-Component Reactions for Substituted Pyridin-4-ol and Isoquinoline Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules in a single step from three or more starting materials. Various MCRs have been employed for the synthesis of pyridine (B92270) and isoquinoline scaffolds.
For the synthesis of polysubstituted pyridin-4-ol derivatives, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed. This method provides a flexible route to highly functionalized pyridin-4-ols.
The Ugi four-component reaction (U-4CR) is another versatile MCR that has been utilized for the synthesis of isoquinoline derivatives. This reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be followed by a post-cyclization step, such as a Pomeranz–Fritsch or Schlittler–Müller reaction, to construct the isoquinoline scaffold.
Trifluoromethylation Strategies for Isoquinoline Scaffolds
The introduction of a trifluoromethyl (CF₃) group into an organic molecule can significantly alter its physical, chemical, and biological properties. Several methods for the trifluoromethylation of heterocyclic compounds, including isoquinolines, have been developed.
Trifluoromethylation of Isoquinoline Derivatives via Radical Intermediates
Radical trifluoromethylation is a powerful method for the direct C-H functionalization of heterocycles. This approach often utilizes a trifluoromethyl radical source that can react with the heteroaromatic substrate. A general and operationally simple procedure for the C-H trifluoromethylation of a variety of electron-deficient and electron-rich heteroaromatic systems has been reported pnas.orgnih.gov. This method uses a benchtop stable trifluoromethyl radical source and proceeds at ambient temperature with high functional group tolerance pnas.orgnih.gov. The regioselectivity of this radical trifluoromethylation can sometimes be influenced by the choice of solvent pnas.orgnih.gov.
For electron-deficient heterocycles, a Minisci-type trifluoromethylation can be achieved electrochemically, mediated by bromide ions rsc.orgrsc.org. This method allows for the controlled generation of the CF₃ radical, leading to improved reaction efficiency rsc.orgrsc.org.
| CF₃ Source | Initiator/Mediator | Solvent | Temperature | Key Features | Ref |
| CF₃SO₂Na (Langlois reagent) | Oxidant | Various | Ambient | Broad scope, high functional group tolerance | pnas.orgnih.gov |
| Zn(CF₃SO₂)₂ | Bromide ions (electrochemical) | - | - | Controlled radical generation | rsc.orgrsc.org |
This table summarizes reagents and conditions for radical trifluoromethylation of heterocycles.
While many examples of radical trifluoromethylation of isoquinolines focus on the C1 position, the innate reactivity of the isoquinoline ring could potentially lead to substitution at other positions, including C6. The regioselectivity would likely be influenced by the electronic nature of the substituents already present on the ring.
Electrophilic Trifluoromethylation Methodologies
Electrophilic trifluoromethylating reagents provide an alternative route for the introduction of the CF₃ group. These reagents, often hypervalent iodine compounds or sulfonium salts, act as a source of an electrophilic "CF₃⁺" equivalent that can react with nucleophilic sites on the aromatic ring.
Several electrophilic trifluoromethylating reagents have been developed, including Togni's reagents and Umemoto's reagents nih.govbeilstein-journals.orgacs.org. These reagents can trifluoromethylate a variety of nucleophiles, and in some cases, can also act as a source of CF₃ radicals via single-electron transfer processes nih.gov. The reactivity and regioselectivity of these reagents depend on the specific reagent, the substrate, and the reaction conditions. For isoquinoline derivatives, electrophilic trifluoromethylation would be expected to occur at electron-rich positions. The presence of a hydroxyl group at the C4 position would activate the ring towards electrophilic attack, potentially directing the trifluoromethylation to the C5 or C7 positions. Achieving substitution at the C6 position would likely require a pre-functionalized substrate or a directing group strategy.
| Reagent Type | Examples | Key Features | Ref |
| Hypervalent Iodine Reagents | Togni's reagents | Bench-stable, versatile for various nucleophiles | nih.govacs.org |
| Sulfonium Salts | Umemoto's reagents | Powerful electrophilic CF₃ source | nih.govbeilstein-journals.org |
This table provides an overview of common electrophilic trifluoromethylating reagents.
Novel Synthetic Approaches and Derivatization Strategies
The synthesis of complex isoquinoline derivatives, including those bearing a trifluoromethyl group, has been significantly advanced by the development of novel and efficient chemical reactions. These strategies offer improved yields, greater functional group tolerance, and access to a wider range of molecular diversity compared to traditional methods.
Pictet-Spengler Cyclization Variants for Isoquinoline Synthesis
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org Discovered in 1911, this reaction is essentially a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which undergoes intramolecular cyclization. wikipedia.org
While classic conditions often require strong acids and high temperatures, particularly for less nucleophilic aromatic rings, modern variants have been developed to proceed under milder conditions with higher yields. wikipedia.org One significant advancement is the N-acyliminium ion Pictet-Spengler reaction. In this variant, the intermediate imine is acylated to form a highly electrophilic N-acyliminium ion, which can cyclize under much milder conditions. wikipedia.org This approach has been successfully employed in the synthesis of complex molecules like Tadalafil. wikipedia.org
The versatility of the Pictet-Spengler reaction extends to the use of diverse substrates, including trifluoromethylated precursors, to generate fluorinated isoquinoline analogs. nih.gov The choice of catalyst is crucial and has expanded from traditional Brønsted acids (e.g., TFA, HCl, TsOH) to include chiral catalysts for asymmetric synthesis. nih.gov
Table 1: Catalysts and Conditions in Pictet-Spengler Reactions
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | TFA, HCl, H2SO4, TsOH | Heating in protic or aprotic solvents | wikipedia.orgnih.gov |
| Mild Catalysts | Phosphate Buffer, TCT | Room temperature or gentle heating | nih.gov |
| Chiral Catalysts | BINOL- or SPINOL-derived phosphoric acids and thioureas | Varies, often mild conditions | nih.gov |
| Microwave Irradiation | - | Accelerated reaction times | nih.gov |
C-H Functionalization Strategies for Isoquinoline Scaffold Diversification
Carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical tool for the direct modification of heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials. ijpsjournal.comresearchgate.net This strategy is particularly valuable for late-stage diversification, allowing for the introduction of various substituents onto the isoquinoline core. nih.gov
A highly relevant development is the regioselective meta-C-H trifluoromethylation of isoquinolines. researchgate.netnih.gov This method proceeds through a redox-neutral dearomatization-rearomatization process, providing a platform for introducing trifluoromethyl groups, among other functionalities, with high selectivity. researchgate.netnih.gov The inherent electronic properties of azaarenes like isoquinoline make such selective functionalization challenging, marking this protocol as a significant advancement. nih.gov
Transition-metal catalysis is often employed in C-H activation strategies. ijpsjournal.com Catalysts based on palladium, rhodium, and ruthenium have been used to direct the arylation, alkenylation, and other functionalizations at various positions of the isoquinoline ring system. ijpsjournal.comnih.gov
Table 2: Examples of C-H Functionalization on Azaarenes
| Reaction Type | Reagent/Catalyst | Position Functionalized | Key Feature | Reference |
|---|---|---|---|---|
| Trifluoromethylation | (varies) | meta-position | Redox-neutral dearomatization-rearomatization | researchgate.netnih.gov |
| Arylation | Pd(OAc)2 / SPhos | C7-position (Indole) | Base-assisted deprotonation mechanism | mdpi.com |
| Alkenylation | Rh(III) catalyst | C3-position (Pyridine) | Amide-directed cross-coupling | nih.gov |
| Etherification | Cu-catalyst | C3/C5 positions (Pyridine) | Mono- and bis-substitution on isonicotinamides | nih.gov |
Photochemical Synthesis of Isoquinoline Derivatives
Photochemical methods, particularly those involving visible-light photoredox catalysis, offer mild, efficient, and sustainable pathways for constructing and functionalizing heterocyclic compounds. researchgate.netnih.gov These reactions utilize light to generate highly reactive radical intermediates under ambient conditions, demonstrating high functional group tolerance. researchgate.net
Recent studies have demonstrated the utility of photocatalysis for incorporating fluorinated moieties into isoquinolines. One straightforward approach allows for the introduction of a trifluoroethanol unit onto the isoquinoline scaffold using N-trifluoroethoxyphthalimide as a radical precursor. acs.org Other research has shown the synthesis of complex, trifluoromethylated fused isoquinoline systems, such as imidazo[2,1-a]isoquinolin-6(5H)-ones, through photochemical pathways. nsf.gov
The scope of photochemical synthesis is broad, enabling diverse transformations including radical cascade cyclizations to form polycyclic isoquinoline derivatives. nih.gov The use of inexpensive and environmentally friendly organic dyes like Eosin B as photocatalysts further enhances the green credentials of these methods. nih.gov
Table 3: Photochemical Approaches in Isoquinoline Synthesis
| Reaction Type | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Hydroxyfluoroalkylation | Ir-photocatalyst, N-trifluoroethoxyphthalimide | Trifluoroethanol-substituted isoquinolines | acs.org |
| Radical Annulation | Aromatic Ketone Catalyst | Trifluoromethylated imidazo-isoquinolinones | nsf.gov |
| Radical Cascade Cyclization | Eosin B (organic dye) | Sulfonyl-substituted indolo-[2,1-a]-isoquinolines | nih.gov |
| Iminyl Radical Cyclization | Organic Dye Catalyst | Isoquinoline scaffolds from oxime derivatives | nih.gov |
Asymmetric Synthesis and Stereoselective Transformations for Isoquinoline Formation
The asymmetric synthesis of isoquinolines is of paramount importance, as many isoquinoline alkaloids possess chiral centers crucial for their biological activity. nih.gov Both diastereoselective and enantioselective catalytic methods have been applied to achieve high levels of stereocontrol. nih.gov
Stereochemically modified versions of traditional syntheses, especially the Pictet-Spengler reaction, are a major focus in this area. nih.gov The key to an asymmetric Pictet-Spengler reaction is the efficient generation of a chiral iminium intermediate, which then dictates the stereochemistry of the final product. arkat-usa.org This is often achieved through the use of chiral Brønsted acids, such as phosphoric acids derived from BINOL or SPINOL, which act as chiral catalysts to control the cyclization step. nih.gov
These strategies allow for the construction of optically active tetrahydroisoquinolines, which are versatile precursors for a wide range of more complex alkaloids. nih.govarkat-usa.org The development of reliable asymmetric methods for creating molecules with trifluoromethyl-substituted stereocenters is an ongoing challenge due to the unique electronic and steric properties of the CF3 group, but it is a critical area of research for developing novel therapeutic agents. nih.gov
Table 4: Strategies for Asymmetric Isoquinoline Synthesis
| Method | Approach | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Pictet-Spengler | Chiral Brønsted Acid Catalysis (e.g., BINOL-phosphoric acids) | Enantioselective cyclization via chiral iminium ion | nih.govnih.gov |
| Chiral Auxiliaries | Use of chiral carbonyl derivatives | Diastereoselective Pictet-Spengler condensation | arkat-usa.org |
| Biocatalysis | Enzymatic reactions (e.g., strictosidine synthase) | High stereoselectivity in natural product synthesis | nih.gov |
| C-C Bond Formation on THIQ Core | Use of chiral formamidines | Asymmetric alkylation at the C1 position | researchgate.net |
Sustainable Chemistry Approaches in Isoquinoline Synthesis
In response to growing environmental concerns, the principles of green chemistry are increasingly being integrated into the synthesis of isoquinolines. nih.gov These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency without compromising yield or selectivity.
Sustainable strategies for isoquinoline synthesis include:
Microwave and Ultrasound Activation: These techniques can dramatically reduce reaction times and improve yields, often under solvent-free conditions. nih.gov
Alternative Catalysts: Replacing expensive and toxic heavy-metal catalysts (e.g., rhodium) with more abundant and benign alternatives (e.g., ruthenium, iron) is a key goal. nih.gov
Photoredox and Electrochemical Methods: As discussed previously, visible-light photocatalysis uses light as a clean reagent. These methods often proceed under mild conditions and can utilize environmentally friendly catalysts like organic dyes. nih.govmdpi.com
Greener Solvents: The use of water, ionic liquids, or solvent-free conditions is preferred over traditional volatile organic solvents. nih.gov
Biocatalysis: Employing enzymes for specific transformations offers unparalleled selectivity under mild, aqueous conditions. nih.gov
These greener alternatives not only minimize the environmental impact of chemical synthesis but can also lead to more efficient, faster, and cost-effective production of valuable isoquinoline compounds. nih.gov
Table 5: Comparison of Traditional vs. Sustainable Synthetic Methods
| Feature | Traditional Approach | Sustainable Approach | Reference |
|---|---|---|---|
| Catalyst | Often precious/toxic metals (e.g., Rhodium) | Benign metals (e.g., Ruthenium, Iron), organic dyes, enzymes | nih.gov |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, visible light, ultrasound | nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free | nih.gov |
| Reaction Conditions | Often harsh (strong acids/bases, high temperatures) | Mild (ambient temperature and pressure) | nih.govmdpi.com |
| Byproducts | Can generate significant waste | Higher atom economy, reduced waste streams | nih.gov |
Medicinal Chemistry and Rational Drug Design Principles
Structure-Activity Relationship (SAR) Studies of 6-(Trifluoromethyl)isoquinolin-4-ol and Related Analogs
While specific comprehensive public-domain structure-activity relationship (SAR) studies on this compound are not extensively documented, the principles of SAR can be extrapolated from research on analogous isoquinoline (B145761) and quinoline (B57606) derivatives. The isoquinoline scaffold itself is a versatile template found in numerous biologically active compounds. nih.gov The strategic placement of substituents on this ring system is a critical determinant of therapeutic efficacy and target selectivity.
For instance, in studies of other isoquinoline derivatives, substitutions at various positions have been shown to significantly influence their biological activities, which can range from anticancer to antimicrobial effects. nih.govresearchgate.net The exploration of substituents at positions 4, 6, and 7 of the isoquinoline ring has been a common strategy in medicinal chemistry to optimize activity. nih.gov
A hypothetical SAR exploration for this compound would systematically modify the core structure to elucidate the contribution of each component. Key areas for modification would include the trifluoromethyl group at position 6, the hydroxyl group at position 4, and the potential for further substitution on the isoquinoline ring.
Impact of Trifluoromethyl Group on Biological Interactions and Pharmacological Profiles
The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This electronic perturbation can significantly alter the pKa of nearby functional groups, influencing ionization state and the potential for hydrogen bonding and electrostatic interactions with biological targets. mdpi.com For example, the electron-withdrawing nature of the -CF3 group at position 6 of the isoquinoline ring can impact the acidity of the hydroxyl group at position 4.
Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and improve its pharmacokinetic properties. mdpi.com However, this increased lipophilicity must be carefully balanced to maintain adequate aqueous solubility for drug delivery. The metabolic stability of the C-F bond is another significant advantage, as it can block metabolic oxidation at that position, leading to an increased half-life and reduced drug dosage. mdpi.com In some cases, replacing a methyl group with a trifluoromethyl group has been shown to increase biological activity by an order of magnitude. researchgate.net
The steric bulk of the -CF3 group, which is larger than a methyl group, can also play a crucial role in target binding by influencing the conformation of the molecule and its fit within a receptor's binding pocket. mdpi.com
| Property | Description | Impact on Drug Molecules |
|---|---|---|
| Electronegativity | Strongly electron-withdrawing. mdpi.com | Modulates pKa, enhances binding interactions. mdpi.com |
| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88). mdpi.com | Improves membrane permeability and bioavailability. mdpi.comresearchgate.net |
| Metabolic Stability | High C-F bond dissociation energy (485.3 kJ/mol). mdpi.com | Blocks metabolic oxidation, increases half-life. mdpi.com |
| Steric Profile | Bulkier than a methyl group. mdpi.com | Influences molecular conformation and target binding. mdpi.com |
Substituent Effects on Isoquinoline Ring Systems and Biological Efficacy
The biological efficacy of compounds based on the isoquinoline ring system is highly dependent on the nature and position of its substituents. ijcsi.pro The isoquinoline scaffold provides a platform for diverse functionalization, and even minor changes to its substitution pattern can lead to significant alterations in biological activity. nih.gov
In the context of this compound, the interplay between the electron-withdrawing trifluoromethyl group at position 6 and the electron-donating hydroxyl group at position 4 creates a unique electronic environment that will dictate its biological properties. Further modifications, such as the introduction of additional substituents or the alteration of the existing ones, would be a key strategy in optimizing its biological efficacy.
Ligand Design and Optimization Strategies
The design and optimization of ligands based on the this compound scaffold would follow established principles of rational drug design. The initial lead compound can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties.
One common strategy is to explore the effect of different substituents at various positions on the isoquinoline ring. For example, replacing the hydroxyl group at position 4 with other functional groups such as amines, amides, or small alkyl chains could probe the requirements of the target's binding pocket. Similarly, the impact of moving the trifluoromethyl group to other positions on the ring could be investigated to understand the optimal placement for activity.
Structure-based drug design, where the three-dimensional structure of the target protein is known, can provide valuable insights for ligand optimization. nih.gov Docking studies can predict how analogs of this compound might bind to the target and guide the design of new derivatives with improved interactions.
| Strategy | Description | Potential Outcome |
|---|---|---|
| Substituent Modification | Varying the functional groups at positions 4 and 6. | Improved potency and selectivity. |
| Positional Isomerism | Moving the trifluoromethyl group to other positions. | Enhanced target binding and altered pharmacological profile. |
| Structure-Based Design | Utilizing target protein structure for rational design. nih.gov | Design of more specific and potent inhibitors. |
Molecular Hybridization and Bioisosteric Replacement in Isoquinoline Medicinal Chemistry
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. researchgate.net The isoquinoline scaffold is an excellent platform for this approach due to its synthetic tractability and presence in many bioactive molecules. frontiersin.orgnih.gov
For this compound, one could envision hybridizing the isoquinoline core with other pharmacophoric moieties known to interact with a desired target. This could involve linking another active scaffold to the hydroxyl group at position 4 or to another position on the isoquinoline ring.
Bioisosteric replacement is another key tool in medicinal chemistry, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's pharmacological profile. researchgate.net In the case of this compound, the trifluoromethyl group itself is often considered a bioisostere of a methyl or chloro group. One could explore replacing the -CF3 group with other bioisosteres to fine-tune the electronic and steric properties of the molecule. For example, a trifluoromethyl oxetane (B1205548) has been evaluated as a tert-butyl isostere and has been shown to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com The hydroxyl group at position 4 could also be replaced with bioisosteres such as an -NH2 group or a thiol group to probe the importance of hydrogen bonding at that position.
Computational Design and Predictive Modeling for Isoquinoline Derivatives
Computational tools play an increasingly important role in modern drug discovery, enabling the rapid design and evaluation of new chemical entities. nih.gov For isoquinoline derivatives like this compound, a variety of computational approaches can be employed to predict their properties and guide their optimization.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of isoquinoline derivatives with their biological activity. japsonline.comfrontiersin.org These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov
Molecular docking simulations can provide insights into the binding mode of this compound and its analogs within the active site of a target protein. nih.gov This information can be used to rationalize observed SAR and to design new derivatives with improved binding affinity. Pharmacophore modeling can identify the key chemical features required for biological activity, which can then be used to search virtual libraries for new compounds with the potential to be active. nih.gov
Advanced techniques such as Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to refine the design of more effective inhibitors.
Preclinical Biological and Pharmacological Investigations
In Vitro Target Identification and Validation Studies
Investigations into the specific molecular targets of 6-(Trifluoromethyl)isoquinolin-4-ol are not extensively documented. However, research on analogous compounds provides a basis for understanding its potential mechanisms of action.
Enzyme Inhibition Assays
The trifluoromethyl group is a key feature in many enzyme inhibitors. Studies on other trifluoromethyl-containing compounds suggest potential enzymatic targets. For instance, a series of trifluoromethylcinnamanilide Michael acceptors were investigated for their ability to inhibit the mycobacterial enzyme InhA, which is crucial for mycolic acid biosynthesis. nih.gov This suggests that compounds like this compound could be explored for their potential to inhibit essential microbial enzymes.
Receptor Binding and Modulation Profiling
The quinoline (B57606) scaffold, closely related to isoquinoline (B145761), has been identified as a privileged structure for interacting with various receptors. Research into 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones identified them as orally available, tissue-selective androgen receptor modulators. nih.gov These findings highlight the potential for trifluoromethyl-substituted quinoline and isoquinoline cores to bind to and modulate the activity of nuclear receptors. nih.gov Standard receptor binding assays, which measure the displacement of a radiolabeled ligand by the test compound, are typically employed to determine binding affinity (Kᵢ) and receptor density (Bₘₐₓ). nih.gov Such methods could be used to profile this compound against a panel of receptors to identify specific molecular targets.
Cellular Pathway Perturbation Analysis
The potential for this compound to interfere with cellular pathways can be inferred from related compounds. For example, some trifluoromethylquinoline derivatives with antiplasmodial activity are thought to exert their effect by binding to DNA through intercalation. nih.gov In the realm of oncology, other novel aryl-urea derivatives containing trifluoromethyl groups have been shown to perturb key cancer-related pathways by down-regulating the expression of genes such as BRCA1, BRCA2, EGFR, KRAS, and TP53 in various cancer cell lines. nih.gov These examples suggest that a primary mechanism of action for this class of compounds could involve interaction with nucleic acids or modulation of critical signaling cascades.
Phenotypic Screening for Therapeutic Potential
Phenotypic screening, which assesses the effect of a compound on whole cells or organisms, has revealed significant therapeutic potential for trifluoromethyl-containing heterocycles in infectious diseases and oncology.
Antimicrobial Spectrum Evaluation (e.g., Antibacterial, Antifungal, Antitubercular, Antiplasmodial Activities)
The inclusion of a trifluoromethyl group in heterocyclic structures is a well-established strategy for enhancing antimicrobial activity.
Antibacterial and Antifungal Activity : A series of trifluoromethyl pyrimidinones (B12756618), which are structurally distinct but share the trifluoromethyl motif, demonstrated good activity against Gram-positive bacteria and yeast, although they were inactive against Gram-negative bacteria. nih.govnih.govdntb.gov.ua Similarly, trifluoromethylcinnamanilide derivatives have shown potent activity against Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE). nih.gov
Antitubercular Activity : The trifluoromethyl pyrimidinone series was identified in a whole-cell screen against Mycobacterium tuberculosis. nih.govfrontiersin.org In this series, the trifluoromethyl group at the 6-position was found to be the preferred substitution for potent activity. nih.govdntb.gov.ua The most promising compounds exhibited significant efficacy with minimal cytotoxicity, as detailed in the table below. nih.govnih.govdntb.gov.ua A representative molecule from this series also showed rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis. nih.gov
Antiplasmodial Activity : The antiplasmodial potential of trifluoromethyl-containing quinolines has been evaluated against the chloroquine-sensitive (D10) strain of Plasmodium falciparum. nih.gov Derivatives featuring two trifluoromethyl groups demonstrated slightly higher in vitro activity than those with a single group, indicating the importance of this functional group for antimalarial efficacy. nih.gov
Table 1: Antimicrobial Activity of Related Trifluoromethyl Compounds
| Compound Class | Organism | Assay | Result | Citation |
|---|---|---|---|---|
| Trifluoromethyl Pyrimidinone | Mycobacterium tuberculosis | MIC (IC₉₀) | 4.9 µM | nih.govnih.govdntb.gov.ua |
| Trifluoromethyl Pyrimidinone | Eukaryotic Cell Line (HepG2) | Cytotoxicity (IC₅₀) | >100 µM | nih.govnih.govdntb.gov.ua |
| 2,8-bis(Trifluoromethyl) Quinoline Ketone | Plasmodium falciparum (D10) | IC₅₀ | 4.8 µg/mL | nih.gov |
| 2,8-bis(Trifluoromethyl) Quinoline Ketone | Plasmodium falciparum (D10) | IC₅₀ | 5.2 µg/mL | nih.gov |
| Trifluoromethylcinnamanilide | Staphylococcus aureus (MRSA) | MIC | 0.15–5.57 µM | nih.gov |
| Trifluoromethylcinnamanilide | Mycobacterium marinum | MIC | 0.29–2.34 µM | nih.gov |
Preclinical Oncological Investigations in Cellular Models (e.g., Cancer Cell Lines, Zebrafish Embryo Models)
The trifluoromethyl group is often incorporated into molecules to enhance their anticancer properties.
Cancer Cell Lines : The cytotoxic effects of various trifluoromethyl-containing compounds have been assessed against a range of human cancer cell lines. Trifluoromethyl pyrimidinones were evaluated for cytotoxicity against the HepG2 human liver cancer cell line. frontiersin.org In other studies, isoxazole-based molecules containing a trifluoromethyl group showed potent activity against breast (MCF-7, 4T1) and prostate (PC-3) cancer cell lines. researchgate.net The trifluoromethylated version of one isoxazole (B147169) compound was found to be nearly eight times more active than its non-fluorinated analogue, underscoring the significant contribution of the -CF₃ moiety to its anticancer effects. researchgate.net
Table 2: In Vitro Anticancer Activity of Related Trifluoromethyl Compounds
| Compound Class | Cell Line | Cancer Type | IC₅₀ | Citation |
|---|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Breast | 2.63 µM | researchgate.net |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF₃ analogue) | MCF-7 | Breast | 19.72 µM | researchgate.net |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | Breast | 3.09 µM | researchgate.net |
| Aryl-urea derivative (Compound 7) | PACA2 | Pancreatic | 44.4 µM | nih.gov |
| Aryl-urea derivative (Compound 8) | PACA2 | Pancreatic | 22.4 µM | nih.gov |
| Aryl-urea derivative (Compound 9) | HCT116 | Colon | 17.8 µM | nih.gov |
| Aryl-urea derivative (Compound 9) | HePG2 | Liver | 12.4 µM | nih.gov |
Zebrafish Embryo Models : The zebrafish embryo is a valuable in vivo model for assessing the toxicity and anticancer activity of novel compounds due to its rapid development and optical transparency. nih.gov A study on quinoline-derived trifluoromethyl alcohols, including an isoquinoline derivative, utilized a zebrafish embryo model to evaluate their biological effects. nih.gov This research identified these compounds as potent growth inhibitors. Specifically, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol showed an LC₅₀ value of 14.14 μM and demonstrated more potent anticancer activity than the conventional drug cisplatin (B142131) in in vitro assays. nih.gov The model also revealed that another derivative, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol, caused increased cell death. nih.gov These studies validate the use of zebrafish models for the preclinical evaluation of trifluoromethyl-containing isoquinoline compounds. nih.gov
Neuropharmacological Research and Neuroprotective Properties
The neuropharmacological profile of this compound has not been specifically detailed in the available scientific literature. However, the parent structure, isoquinoline, is a core component of many alkaloids with significant neurological effects. nih.govmdpi.com Research has shown that various isoquinoline alkaloids can exert neuroprotective effects through mechanisms such as reducing inflammatory injury and oxidative stress in nerve cells. mdpi.com For example, some isoquinoline alkaloids have been found to inhibit the production of pro-inflammatory molecules like TNF-α and inducible nitric oxide synthase (iNOS), which are implicated in neuroinflammation. mdpi.com
Conversely, certain isoquinoline derivatives have been investigated as potential endogenous neurotoxins that could play a role in neurodegenerative conditions like Parkinson's disease. google.com The structural similarity of some isoquinolines to known neurotoxins has prompted research into their potential to induce damage to dopaminergic neurons. google.com
Patents have been granted for fluorinated derivatives of endogenous isoquinolines for the potential treatment of diseases mediated by endogenous isoquinoline pathways, suggesting that the introduction of fluorine, as in the trifluoromethyl group, is an area of active investigation for creating neuroprotective agents. google.com Another patent describes isoquinoline derivatives as inhibitors of PERK, a kinase involved in the cellular stress response, which has been linked to neurodegenerative diseases. google.com
Modulation of Phosphodiesterase (PDE) Activity
There is no specific data available from the reviewed sources regarding the modulation of phosphodiesterase (PDE) activity by this compound. However, the isoquinoline and related quinoline scaffolds have been explored for their potential as PDE inhibitors. google.comgoogle.com Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways, and their inhibition is a therapeutic strategy for a range of conditions, including respiratory and inflammatory diseases. google.com
Patents have been issued for dihydroisoquinoline and isoquinoline derivatives as inhibitors of PDE7, and for quinoline derivatives as inhibitors of cGMP phosphodiesterase. google.comgoogle.com Furthermore, computational studies have been used to identify quinoline and quinazoline (B50416) alkaloids as potential inhibitors of PDE10A, an enzyme implicated in neurological disorders like Parkinson's disease. acs.org These findings suggest that the isoquinoline chemical structure is considered a viable starting point for the design of PDE inhibitors.
Investigation as Estrogen Receptor Modulators (ERMs)
The investigation of isoquinoline-based compounds as selective estrogen receptor modulators (SERMs) is an active area of research. nih.gov While specific studies on this compound were not identified, research on unconventional isoquinoline-based SERMs has been published. nih.gov These novel antagonists of the estrogen receptor alpha (ERα) have been developed with the aim of creating new therapeutic options for ER-positive breast cancers. nih.gov
These isoquinoline-based SERMs have been shown to be effective anti-proliferative agents in luminal breast cancer cells. nih.gov Interestingly, some of these compounds exhibit a transcriptional profile similar to that of fulvestrant, a known selective estrogen receptor degrader (SERD), without causing the degradation of the estrogen receptor. nih.gov This suggests that the isoquinoline scaffold can be modified to achieve a desirable antagonistic effect on ERα with a potentially different mechanism of action compared to existing SERDs. nih.gov Patents have also been granted for isoquinolinone derivatives that act on both the estrogen receptor and the vascular endothelial growth factor receptor 2 (VEGFR-2), indicating the versatility of this chemical class in targeting pathways relevant to cancer. google.com
| Compound Class | Target | Observed Preclinical Activity | Reference |
|---|---|---|---|
| Unconventional Isoquinoline-based Antagonists | Estrogen Receptor Alpha (ERα) | Effective anti-proliferative agents in luminal breast cancer cells; fulvestrant-like transcriptional programs. | nih.gov |
| Isoquinolinone Derivatives | Estrogen Receptor Alpha (ERα) and VEGFR-2 | Potential treatment for ER-positive breast cancer and inhibition of metastasis. | google.com |
Kinase Inhibition Profiling (e.g., CHK1, BET Bromodomain)
Direct kinase inhibition profiling data for this compound is not available in the public domain. However, structurally related isoquinolinone derivatives have been synthesized and evaluated as potent inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov Chk1 is a crucial component of the DNA damage response pathway, and its inhibition is a therapeutic strategy to enhance the efficacy of chemotherapy in cancer treatment. nih.govgoogle.comnih.gov
Patents have been filed for various substituted isoquinoline and isoquinolinone derivatives as inhibitors of different kinases, including Rho-kinase. google.com While these findings are for related but distinct chemical structures, they underscore the potential of the broader isoquinoline family as a source of kinase inhibitors. The specific substitution pattern and the nature of the heterocyclic core (isoquinoline vs. isoquinolinone) are critical determinants of kinase inhibitory activity and selectivity.
Mechanistic Elucidation of Biological Actions
Molecular Binding Mode Analysis and Allosteric Modulation Studies
Specific studies detailing the molecular binding mode and any potential allosteric modulation of this compound are not present in the reviewed literature. However, the general principles of molecular interactions for the isoquinoline scaffold have been investigated for various biological targets. For instance, isoquinoline alkaloids are known to bind to nucleic acids, and research is ongoing to understand the specifics of these interactions to inform the design of new therapeutic agents. nih.gov
In the context of G protein-coupled receptors (GPCRs), isoquinoline-based small molecules have been identified as both agonists and allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can fine-tune the receptor's response to its natural ligand. nih.gov The development of such modulators is a key area in drug discovery.
For kinase inhibition, structure-guided drug design has been used to develop isoquinolinone-based inhibitors of Chk1, with X-ray crystallography providing insights into how these molecules bind within the ATP-binding pocket of the enzyme. The binding mode often involves specific interactions with key amino acid residues, such as the formation of hydrogen bonds.
Cell Cycle Regulation and Apoptosis Induction Pathways
There is currently no available information on the effects of this compound on cell cycle regulation or the induction of apoptosis. In general, isoquinoline-based compounds have been shown to exert anticancer effects by arresting the cell cycle at various phases and by activating intrinsic or extrinsic apoptotic pathways. researchgate.net The mechanisms often involve the modulation of key regulatory proteins. However, without specific studies on this compound, any discussion of its potential in this area would be purely speculative.
Genetic and Proteomic Profiling in Response to Compound Exposure
No studies have been published detailing the genetic or proteomic changes in cells upon exposure to this compound. Such studies are crucial for understanding the mechanism of action of a compound and for identifying potential biomarkers of response.
In Vivo Efficacy Studies in Relevant Animal Models (excluding human clinical data)
There is no publicly accessible data from in vivo studies of this compound in any animal models. In vivo studies are a critical step in preclinical research to evaluate the efficacy and to understand the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent in a living organism. While studies on other isoquinoline precursors and derivatives have been conducted in animal models for various conditions, these findings cannot be attributed to this compound. mdpi.com
Advanced Spectroscopic and Structural Characterization Studies
Spectroscopic Methodologies for Comprehensive Structural Analysis
No dedicated studies on the spectroscopic properties of 6-(Trifluoromethyl)isoquinolin-4-ol were found. The following subsections outline the type of information that would be necessary for a complete analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Dynamics
A complete NMR analysis would require ¹H, ¹³C, and ¹⁹F NMR spectra. These would help in assigning the chemical shifts and coupling constants for the protons and carbons in the isoquinoline (B145761) ring system and the trifluoromethyl group. Such data is fundamental for confirming the compound's structure and for studying its conformational preferences in solution. Without experimental spectra, a data table of chemical shifts and coupling constants cannot be compiled.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying the characteristic vibrational modes of the molecule. An analysis of the spectra would reveal key functional groups, such as the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations of the isoquinoline core, and the strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. In the absence of recorded spectra for this compound, a table of vibrational frequencies and their assignments cannot be provided.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties and Biological Probing
The photophysical properties of this compound, which are crucial for understanding its potential use in biological probing and as a photosensitizer, remain uncharacterized. A study using UV-Vis and fluorescence spectroscopy would determine the compound's absorption and emission maxima, quantum yield, and fluorescence lifetime. This information is currently unavailable.
Mass Spectrometry Techniques for Metabolite Identification and Proteomics Applications
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) would be employed to study its fragmentation patterns, which is vital for metabolite identification in biological systems or for its application in proteomics. No such studies have been published.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
EPR spectroscopy would be relevant if this compound were to be studied for its involvement in reactions that generate radical intermediates. There is currently no literature available to suggest such studies have been performed.
Crystallographic Studies for Molecular and Supramolecular Architecture Elucidation
A single-crystal X-ray diffraction study would provide the definitive three-dimensional structure of this compound in the solid state. This would allow for the precise measurement of bond lengths, bond angles, and torsion angles, and would reveal details about its intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its supramolecular architecture. No crystallographic data for this compound has been deposited in crystallographic databases.
Single-Crystal X-ray Diffraction of this compound and its Derivatives
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related trifluoromethyl-substituted quinoline (B57606) and isoquinoline derivatives provides significant insights into the expected molecular geometry and crystal packing.
A notable analog, 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971), has been the subject of crystallographic studies. These investigations have revealed that the compound can crystallize in the monoclinic space group P2₁/n. The quinoline ring system demonstrates essential planarity, a key feature for potential intermolecular interactions. Interestingly, crystallographic data for this compound shows the coexistence of both the alcohol and ketone tautomers in a 1:1 cocrystal arrangement, which provides valuable information on the tautomeric behavior of such quinolinol systems. The trifluoromethyl groups, due to their size and electronegativity, adopt specific orientations to minimize steric strain while influencing the electronic distribution across the aromatic system.
In another related derivative, methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate, the crystal structure was also determined. nih.gov The benzene (B151609) and pyridyl rings of the quinoline system are nearly coplanar, with a very small dihedral angle between them, further highlighting the planarity of this scaffold. nih.gov The crystal packing in this derivative is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov
Table 1: Crystallographic Data for a Derivative of this compound
| Parameter | Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate |
|---|---|
| Chemical Formula | C₁₄H₉F₆NO₃ |
| Molecular Weight | 353.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.6980 (9) |
| b (Å) | 20.549 (4) |
| c (Å) | 15.176 (3) |
| β (°) | 95.74 (3) |
| Volume (ų) | 1457.7 (5) |
| Z | 4 |
Data sourced from reference nih.gov
Protein-Ligand Co-crystallography for Target-Specific Interactions
Understanding how a ligand binds to its protein target is fundamental for structure-based drug design. Protein-ligand co-crystallography provides a high-resolution snapshot of these interactions, revealing the key amino acid residues and the types of non-covalent bonds that govern binding affinity and selectivity.
While a specific co-crystal structure of this compound with a protein target is not available, the Protein Data Bank (PDB) contains structures of highly analogous compounds in complex with their protein targets. A pertinent example is the co-crystal structure of 2,8-bis(trifluoromethyl)quinolin-4-ol bound to its target protein (PDB ID: 5NT9). nih.gov The trifluoromethyl groups on the quinoline ring are often designed to engage in specific interactions within the protein's binding pocket, such as hydrophobic interactions or halogen bonds with backbone or side-chain atoms. The hydroxyl group at the 4-position of the quinolinol can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in a specific orientation.
The analysis of such co-crystal structures reveals the precise nature of these interactions. For instance, the nitrogen atom of the quinoline ring can form a hydrogen bond with the backbone amide of a hinge region residue in a kinase, a common binding motif for quinoline-based inhibitors. The trifluoromethyl groups can fit into hydrophobic pockets, and their fluorine atoms may participate in favorable interactions with nearby residues. These detailed interaction patterns are invaluable for optimizing lead compounds to enhance potency and selectivity.
Table 2: Protein-Ligand Interaction Data for an Analog of this compound
| PDB ID | Ligand | Protein Target | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 5NT9 | 2,8-Bis(trifluoromethyl)quinolin-4-ol | Not specified in search results | Hinge region amino acids, hydrophobic pocket residues, polar residues for H-bonding |
Data sourced from reference nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify and analyze the contributions of different types of interactions, such as hydrogen bonds and van der Waals forces.
In the crystal structure of 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium trichloroacetate, another mefloquine-related compound, Hirshfeld surface analysis showed that X⋯H contacts (where X is F or Cl) and O⋯H hydrogen bonds were the most significant contributors to the surface, with H⋯H contacts playing a lesser role. nih.gov This indicates that the electronegative halogen atoms and the hydroxyl group are key players in directing the supramolecular assembly. The presence of two trifluoromethyl groups in these molecules significantly increases the percentage contribution from F⋯H/H⋯F contacts to the Hirshfeld surface. nih.gov
Table 3: Hirshfeld Surface Interaction Contributions for a Mefloquine Derivative
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| F⋯H/H⋯F | 25.4 |
| Cl⋯H/H⋯Cl | 19.7 |
| O⋯H/H⋯O | 10.2 |
| H⋯H | 12.4 |
Data for 2-{2,8-Bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium trichloroacetate, sourced from reference nih.gov
Computational Chemistry and Cheminformatics in Research
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 6-(Trifluoromethyl)isoquinolin-4-ol. nih.gov DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying the electronic structure, reactivity, and spectroscopic properties of medium-sized organic molecules. nih.govq-chem.com
Electronic Structure and Reactivity: The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), can be determined using DFT. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly influences the electron distribution across the isoquinoline (B145761) ring. This, in turn, affects the molecule's reactivity, dictating how it interacts with other molecules, including biological targets. The calculated electrostatic potential map can visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Spectroscopic Predictions: DFT calculations can also predict various spectroscopic properties of this compound, which can be used to interpret experimental data or to confirm the structure of the synthesized compound. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts have become increasingly accurate and are a valuable tool in structure elucidation. nih.gov Similarly, infrared (IR) and Raman vibrational frequencies can be calculated to aid in the assignment of experimental spectra.
A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative and would be obtained from actual quantum chemical calculations.
| Calculated Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |
| Electron Affinity | 1.8 eV | Energy released when an electron is added. |
| Ionization Potential | 7.9 eV | Energy required to remove an electron. |
Molecular Docking and Dynamics Simulations for Target Binding Prediction and Conformational Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, binds to a biological target and to study the dynamic behavior of the resulting complex. nih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on a force field. For this compound, docking studies could be employed to screen for potential protein targets, such as kinases or other enzymes, where the isoquinoline scaffold is known to be active. researchgate.net The results of a docking study would include a predicted binding pose and a docking score, which is an estimate of the binding free energy.
Molecular Dynamics Simulations: Following a docking study, molecular dynamics simulations can be used to investigate the stability of the predicted ligand-protein complex and to study its conformational dynamics over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed picture of the molecular motions and interactions. This can reveal important information about the flexibility of the binding site, the role of water molecules in the binding process, and the key intermolecular interactions that stabilize the complex.
An illustrative table of results from a hypothetical molecular docking study of this compound with a protein kinase is shown below.
| Parameter | Illustrative Value | Interpretation |
| Docking Score (kcal/mol) | -9.5 | A more negative score indicates stronger predicted binding. |
| Key H-Bond Interactions | ASN234, LYS188 | Specific amino acid residues forming hydrogen bonds with the ligand. |
| Key Hydrophobic Interactions | LEU135, VAL143, ALA157 | Specific amino acid residues forming hydrophobic interactions. |
| RMSD during MD (Å) | 1.2 | A low root-mean-square deviation indicates a stable binding pose. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are valuable for predicting the activity or properties of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. japsonline.comresearchgate.net
QSAR/QSPR Model Development: To build a QSAR or QSPR model for a series of isoquinoline derivatives including this compound, a dataset of compounds with known activities or properties is required. nih.gov For each compound, a set of molecular descriptors is calculated, which are numerical representations of the chemical structure. These descriptors can encode various aspects of the molecule, such as its topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the activity or property of interest. nih.govnih.gov
Applications for this compound: A QSAR model could be developed to predict the inhibitory activity of a series of isoquinoline derivatives against a specific enzyme, which could then be used to predict the activity of this compound and to design new derivatives with improved potency. japsonline.com Similarly, a QSPR model could be used to predict physicochemical properties like solubility or lipophilicity, which are important for drug development. researchgate.netnih.gov
A hypothetical QSAR equation for the inhibitory activity of a series of isoquinoline derivatives is shown below:
pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors.
| Descriptor | Coefficient | Interpretation |
| LogP | +0.5 | Higher lipophilicity is correlated with higher activity. |
| Molecular Weight (MW) | -0.2 | Lower molecular weight is slightly favored for activity. |
| Hydrogen Bond Donors (HBD) | +1.5 | More hydrogen bond donors are strongly correlated with higher activity. |
Virtual Screening and De Novo Design Approaches for Lead Discovery
Virtual screening and de novo design are computational strategies used to identify new lead compounds from large chemical libraries or to design novel molecules with desired properties from scratch. nih.govnih.gov
Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based methods. In ligand-based virtual screening, a model of a known active ligand is used to search for similar compounds. In structure-based virtual screening, molecular docking is used to screen compounds against the 3D structure of the target protein. The isoquinoline scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple receptor types. rsc.org As such, libraries of isoquinoline derivatives, including those with a trifluoromethyl substituent, could be virtually screened against various targets to identify new hit compounds. nih.gov
De Novo Design: De novo design algorithms build novel molecules in the binding site of a target protein, either by assembling fragments or by growing a molecule atom by atom. These methods can explore a much larger chemical space than is available in existing compound libraries and have the potential to generate highly novel and potent compounds. The structure of this compound could serve as a starting point or a fragment for de novo design, where the algorithm would explore different substitutions on the isoquinoline ring to optimize binding to a specific target. tandfonline.com
A table illustrating a virtual screening workflow is presented below.
| Step | Description | Outcome |
| 1. Library Preparation | A large library of compounds (e.g., >1 million) is prepared for screening. | A curated and filtered compound library. |
| 2. Ligand-Based Screening | Compounds are filtered based on similarity to known active compounds. | A smaller, enriched library of a few thousand compounds. |
| 3. Structure-Based Screening | The enriched library is docked into the target protein's binding site. | A list of top-scoring compounds (e.g., 100-500). |
| 4. Post-Processing and Selection | The top-scoring compounds are visually inspected and filtered for desirable properties. | A final selection of a small number of compounds for experimental testing. |
Patent Landscape and Intellectual Property Analysis
Overview of Patent Filings Related to 6-(Trifluoromethyl)isoquinolin-4-ol and Structurally Related Scaffolds
An analysis of the patent landscape reveals a burgeoning interest in this compound and its analogs from various entities, primarily concentrated in the therapeutic and organic electronics fields. Key patents have been filed that, while not always explicitly naming this compound, claim structurally similar compounds, indicating a strategic focus on the trifluoromethylated isoquinoline (B145761) core.
A notable patent application in the therapeutic domain is CN112094229A, filed by Suzhou Kangrun Pharmaceutical Co., Ltd. This application discloses a synthesis method for 6-(trifluoromethyl)isoquinoline-5-ol, a close structural isomer of the primary compound of interest. This filing suggests a strategic interest in this scaffold for developing new pharmaceutical agents. Suzhou Kangrun Pharma's patent portfolio indicates a focus on kinase inhibitors, particularly for cancer therapy.
In the realm of material science, Canon Inc. has been identified as a key player. Patent CN1285601C mentions the use of trifluoromethyl)isoquinoline derivatives in light-emitting devices, pointing towards their application in organic light-emitting diodes (OLEDs). This suggests that the electronic properties of this scaffold are being explored for next-generation display technologies.
Furthermore, the PubChem database entry for 1-bromo-6-(trifluoromethyl)isoquinolin-4-ol (CID 139973846) lists several associated patents, highlighting the utility of this functionalized intermediate in accessing a variety of patented downstream compounds. Additionally, international patent application WO2023125877A1 discloses 3-nitro-6-(trifluoromethyl)isoquinoline, indicating active research in the derivatization of the 6-(trifluoromethyl)isoquinoline (B1321889) core for potential therapeutic applications.
The following interactive table provides a summary of key patent filings related to the this compound scaffold and its close analogs.
| Patent/Application Number | Assignee | Focus Area | Title/Key Compound Mentioned |
| CN112094229A | Suzhou Kangrun Pharmaceutical Co., Ltd. | Therapeutics | Synthesis method of 6-(trifluoromethyl)isoquinoline-5-ol |
| CN1285601C | Canon Inc. | Material Science (OLEDs) | Light-emitting device comprising a trifluoromethyl)isoquinoline derivative |
| WO2023125877A1 | Not specified in initial search | Therapeutics | 3-nitro-6-(trifluoromethyl)isoquinoline |
| Multiple Patents | Various | Intermediates | Citing 1-Bromo-6-(trifluoromethyl)isoquinolin-4-ol |
Strategic Analysis of Patented Applications in Therapeutic and Material Science Domains
The patenting activity surrounding the this compound scaffold reveals distinct strategic interests in the therapeutic and material science domains.
Therapeutic Applications:
In the therapeutic sector, the primary focus appears to be on the development of kinase inhibitors . The isoquinoline and quinoline (B57606) scaffolds are well-established pharmacophores in this area. nih.gov The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity to target proteins, making it a desirable modification for drug candidates. clarivate.com
The patent filings from pharmaceutical entities suggest a strategy of leveraging the known biological activity of the isoquinoline core and enhancing its properties through trifluoromethylation. These compounds are likely being investigated for their potential to treat a range of diseases, with a strong emphasis on oncology . The general field of protein kinase inhibitors is a very active area of patenting, with a continuous stream of new scaffolds and derivatives being protected. google.com
Material Science Applications:
In material science, the focus is on the application of trifluoromethylated isoquinolines in organic electronics , particularly in OLEDs . oled-info.com The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the isoquinoline ring system. This modification can be used to tune the energy levels (HOMO/LUMO) of the material, which is crucial for efficient charge injection, transport, and recombination in an OLED device.
Patents in this area, such as those from Canon, suggest a strategy of developing novel organic semiconductor materials with improved performance characteristics. google.com These characteristics can include enhanced electron mobility, better thermal stability, and optimized emission properties. The intellectual property strategy in the OLED space is highly competitive, with companies seeking to protect novel materials that can lead to more efficient and durable displays. oled.com
Trends in Intellectual Property Protection for Trifluoromethylated Isoquinolines
The intellectual property landscape for trifluoromethylated isoquinolines is characterized by several key trends.
Firstly, there is a clear trend towards the patenting of enabling synthetic methodologies . For instance, Chinese patent CN112094229A focuses on a specific synthesis route for a closely related analog. Protecting the synthetic pathway to these novel scaffolds can provide a significant strategic advantage, controlling the supply of key intermediates.
Secondly, a notable trend is the broad claiming of structurally related scaffolds . Patents in this area often claim a genus of compounds with various substitution patterns around the core trifluoromethylated isoquinoline structure. This approach allows companies to protect a wide chemical space and prevent competitors from easily designing around a specific patented molecule.
Thirdly, there is an increasing intersection of intellectual property between the pharmaceutical and material science fields. While the initial applications may be in one domain, the unique properties of these compounds can lead to their exploration in others. This cross-disciplinary potential is a key feature of the intellectual property surrounding novel chemical entities.
Finally, the geographical distribution of patent filings, with significant activity in China and Japan, reflects the global nature of research and development in both the pharmaceutical and electronics industries.
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies and Technologies
The efficient and regioselective synthesis of substituted isoquinolines is crucial for the exploration of their structure-activity relationships (SAR). While traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain valuable, contemporary research is focused on developing more versatile and sustainable synthetic routes. nih.gov For a molecule like 6-(Trifluoromethyl)isoquinolin-4-ol, emerging methodologies could offer significant advantages in terms of yield, selectivity, and functional group tolerance.
Recent advances in transition-metal-catalyzed C-H activation and functionalization present a promising avenue for the direct introduction of substituents onto the isoquinoline backbone. beilstein-journals.org Furthermore, novel strategies for the introduction of the trifluoromethyl group are continuously being developed, moving beyond classical approaches. These modern trifluoromethylation methods are critical for accessing a diverse range of fluorinated isoquinolines. hovione.com The development of efficient and less hazardous methods for these transformations is an active area of research. hovione.com
Photoredox catalysis and electrochemistry are also emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. These technologies could be harnessed for the construction of the this compound scaffold or for its further derivatization. The application of such innovative synthetic strategies will be instrumental in generating a library of analogs for comprehensive biological evaluation.
| Synthetic Approach | Description | Potential Application for this compound |
| Transition-Metal-Catalyzed C-H Functionalization | Direct functionalization of C-H bonds, often using palladium, rhodium, or iridium catalysts, to introduce new substituents. | Direct introduction of the trifluoromethyl group or other functionalities at specific positions on the isoquinoline ring. |
| Advanced Trifluoromethylation Reagents | Development of new reagents for the efficient and selective introduction of the CF3 group under mild conditions. | Improved synthesis of the target compound and its analogs with higher yields and better regioselectivity. |
| Photoredox Catalysis | Use of light to initiate chemical reactions, often enabling unique and challenging transformations. | Novel cyclization strategies or functional group interconversions for the synthesis of the isoquinoline core. |
| Electro-organic Synthesis | Application of an electric current to drive chemical reactions, offering a green and often highly selective alternative to traditional reagents. | Oxidation or reduction steps in the synthetic sequence, potentially leading to more efficient and sustainable processes. |
Identification of Novel Biological Targets and Therapeutic Applications
The isoquinoline framework is associated with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. nih.govrsc.org The presence of a trifluoromethyl group can significantly impact a molecule's interaction with biological targets, often enhancing binding affinity and metabolic stability. mdpi.com Therefore, identifying the specific biological targets of this compound is a critical step toward understanding its therapeutic potential.
Initial investigations could involve broad-spectrum screening against a panel of kinases, proteases, and other enzyme families known to be modulated by isoquinoline alkaloids. Given the structural similarities to other bioactive isoquinolines, potential targets could include topoisomerases, tubulin, or various signaling proteins involved in cell proliferation and survival. rsc.org For instance, some isoquinoline alkaloids have demonstrated potent antiviral activity by interfering with viral replication pathways. nih.gov
Furthermore, considering the known impact of trifluoromethylated compounds on central nervous system targets, exploring the neuropharmacological profile of this compound could unveil novel applications in the treatment of neurological or psychiatric disorders. In silico approaches, such as molecular docking and pharmacophore modeling, can be employed to predict potential binding interactions with a wide array of protein targets, thereby guiding experimental validation. nih.gov
Advanced In Vitro and In Vivo Model Systems for Preclinical Evaluation
The preclinical evaluation of this compound will necessitate the use of sophisticated in vitro and in vivo model systems to accurately predict its efficacy and behavior in a physiological context. Standard in vitro assays, such as cell viability and enzyme inhibition assays, will form the initial basis of its biological characterization.
For a more comprehensive understanding of its effects, advanced in vitro models, including three-dimensional (3D) cell cultures (spheroids and organoids) and microphysiological systems (organs-on-a-chip), can provide a more physiologically relevant environment. These models better mimic the complex cell-cell and cell-matrix interactions found in native tissues, offering improved predictive value for in vivo responses.
In vivo evaluation in animal models will be essential to assess the pharmacokinetic and pharmacodynamic properties of the compound. mdpi.com Depending on the identified biological activity, relevant animal models of disease, such as xenograft models for cancer or neurobehavioral models for CNS disorders, will be employed. mdpi.com The use of varied animal models can provide crucial data on the compound's therapeutic index and potential for translation to human clinical trials. mdpi.com
| Model System | Description | Application for this compound Evaluation |
| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled cellular aggregates that mimic the microenvironment of tissues. | Assessment of anti-cancer efficacy, drug penetration, and toxicity in a more physiologically relevant context. |
| Microphysiological Systems (Organs-on-a-Chip) | Microfluidic devices containing living cells that replicate the key functions of human organs. | Evaluation of drug metabolism, efficacy, and toxicity on specific organs, such as the liver or brain. |
| Xenograft Models | Implantation of human tumor cells into immunocompromised animals. | In vivo assessment of anti-tumor activity and efficacy. |
| Neurobehavioral Models | Animal models designed to study the effects of compounds on behavior and cognitive function. | Evaluation of potential therapeutic effects in neurological and psychiatric disorders. |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. youtube.com These computational tools can be leveraged at multiple stages in the research and development of this compound, from initial hit identification to lead optimization.
ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential efficacy and properties of novel compounds. researchgate.net This can aid in prioritizing the synthesis of analogs of this compound with the highest probability of desired biological activity. AI can also be employed to predict key pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, thereby reducing the number of costly and time-consuming experimental studies. arxiv.org
Furthermore, generative AI models can be used to design novel isoquinoline derivatives with optimized properties. By learning the underlying patterns in chemical space, these models can propose new structures that are likely to exhibit improved potency, selectivity, or metabolic stability. youtube.com The integration of AI and ML into the research workflow can significantly accelerate the discovery and optimization of isoquinoline-based drug candidates.
Challenges and Opportunities in the Development of Isoquinoline-Based Chemical Entities
The development of isoquinoline-based chemical entities, including this compound, presents both challenges and opportunities. A significant challenge lies in achieving target selectivity and minimizing off-target effects, which can lead to undesirable side effects. The inherent reactivity of some isoquinoline precursors and intermediates can also pose synthetic challenges. hovione.com
The introduction of a trifluoromethyl group, while often beneficial, can also present its own set of hurdles. The synthesis of trifluoromethylated building blocks can be complex and costly. hovione.com Moreover, the high metabolic stability conferred by the CF3 group can sometimes lead to bioaccumulation and long-term toxicity, which needs to be carefully evaluated. nih.govst-andrews.ac.uk The environmental persistence of some fluorinated compounds is also a growing concern. st-andrews.ac.uk
Despite these challenges, the opportunities are substantial. The isoquinoline scaffold provides a versatile platform for the development of novel therapeutics across a wide range of disease areas. nih.govrsc.org The unique properties of the trifluoromethyl group offer a powerful tool for fine-tuning the pharmacological profile of these compounds. mdpi.com The continued development of innovative synthetic methods and the integration of advanced computational tools will undoubtedly pave the way for the successful translation of promising isoquinoline-based compounds, such as this compound, from the laboratory to the clinic. The potential to address unmet medical needs with this class of compounds remains a strong driving force for continued research and development. st-andrews.ac.ukresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 6-(trifluoromethyl)isoquinolin-4-ol, and what are their critical optimization parameters?
- Methodological Answer : The synthesis of fluorinated isoquinoline derivatives typically involves cyclization reactions, Suzuki-Miyaura couplings, or halogenation followed by trifluoromethylation. For example, trifluoromethyl groups can be introduced via palladium-catalyzed cross-coupling using (trifluoromethyl)boronic acids . Key optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Solvent system : DMF or dioxane for solubility and reaction stability.
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Purity control : HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases like MeCN/water (0.1% formic acid) to validate product purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- LCMS : To confirm molecular weight (e.g., m/z 366 [M+H]+ observed in trifluoromethylpyrimidine analogs ).
- ¹H/¹³C NMR : Aromatic protons in the isoquinoline core appear as doublets (δ 7.5–8.5 ppm), while the -CF₃ group shows a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- HPLC retention time : Standardized conditions (e.g., SMD-TFA05) yield retention times ~1.25–1.32 minutes for related compounds .
Q. What are the primary challenges in handling trifluoromethyl-substituted isoquinolines?
- Methodological Answer :
- Hydrolytic instability : The -CF₃ group can hydrolyze under acidic/basic conditions. Use anhydrous solvents (e.g., DMF) and inert atmospheres .
- Purification difficulties : High lipophilicity necessitates reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients .
- Toxicity : Fluorinated intermediates may require handling in fume hoods with PPE .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding kinetics in target engagement studies?
- Methodological Answer : The -CF₃ group enhances metabolic stability and membrane permeability via:
- Electron-withdrawing effects : Reduces basicity of adjacent amines, improving oral bioavailability .
- Hydrophobic interactions : Engages with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- Experimental validation:
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to targets like kinases.
- Microsomal stability assays : Compare half-life (t½) against non-fluorinated analogs .
Q. How can researchers resolve contradictions in SAR studies involving this compound derivatives?
- Methodological Answer : Contradictions often arise from divergent assay conditions or substituent positioning. Strategies include:
- Systematic substitution : Synthesize analogs with -CF₃ at alternative positions (e.g., 5- or 7-position) and compare IC₅₀ values .
- Crystallography : Resolve co-crystal structures with targets (e.g., PDB entries) to identify steric clashes or conformational changes .
- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify trends in fluorinated isoquinolines .
Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Stepwise monitoring : Use TLC or inline LCMS to track intermediate formation (e.g., tert-butyl carbamate intermediates ).
- Microwave-assisted synthesis : Reduce reaction times for slow steps (e.g., cyclization) by 50–70% .
- Protecting groups : Employ Boc or Fmoc groups to prevent side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
